Cas no 1234319-13-1 (2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stability under ambient conditions and compatibility with diverse reaction conditions make it a valuable reagent in pharmaceutical and materials science research. The fluoromethyl group enhances its utility in the synthesis of fluorinated compounds, which are of particular interest in drug development due to their improved metabolic stability and bioavailability. The tetramethyl dioxaborolane moiety ensures efficient transmetalation, facilitating high-yield C-C bond formation. This compound is particularly suited for applications requiring precise functionalization of aromatic systems.
2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1234319-13-1 structure
Product name:2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1234319-13-1
MF:C13H18BFO2
MW:236.090227603912
MDL:MFCD22493522
CID:4579482
PubChem ID:67458226

2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-
    • 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD22493522
    • Inchi: 1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
    • InChI Key: OFYNCXMIUNHOFP-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(CF)C=C1

2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM430308-250mg
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%+
250mg
$1033 2022-09-03
Enamine
EN300-195569-0.25g
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
0.25g
$942.0 2023-09-17
Enamine
EN300-195569-1.0g
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
1.0g
$1900.0 2023-07-08
Enamine
EN300-195569-5.0g
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
5.0g
$5512.0 2023-07-08
Enamine
EN300-195569-0.5g
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
0.5g
$1483.0 2023-09-17
Chemenu
CM430308-500mg
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%+
500mg
$1613 2022-09-03
TRC
B437600-25mg
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1
25mg
$ 365.00 2022-06-07
Chemenu
CM430308-100mg
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%+
100mg
$731 2022-09-03
A2B Chem LLC
AW15280-100mg
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
100mg
$730.00 2024-04-20
A2B Chem LLC
AW15280-5g
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1234319-13-1 95%
5g
$5838.00 2024-04-20

2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-13-1)

The compound 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-13-1) is a highly specialized boron-containing organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research. The dioxaborolane framework serves as a key structural element, enabling a wide range of chemical transformations and functionalizations.

The synthesis of 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves advanced methodologies that leverage the reactivity of boron-based intermediates. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. The incorporation of the fluoromethylphenyl group introduces unique electronic and steric properties to the molecule, making it an attractive candidate for applications in drug discovery and materials engineering.

One of the most intriguing aspects of this compound is its ability to participate in cross-coupling reactions, a cornerstone of modern organic chemistry. The dioxaborolane framework facilitates these reactions by providing a stable yet reactive platform for bond formation. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these processes, opening new avenues for its use in constructing complex molecular architectures.

In terms of applications, 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown promise in the development of advanced materials with tailored electronic properties. Its ability to act as a precursor for the synthesis of functional polymers and low-dimensional materials has been extensively explored in recent research. For instance, studies have demonstrated its potential in creating materials with enhanced conductivity and mechanical stability.

The integration of fluoromethylphenyl groups into the structure also imparts unique photophysical properties to the compound. This has led to its exploration in the field of optoelectronics, where materials with tailored light-emitting or light-absorbing characteristics are highly sought after. Recent findings suggest that this compound could serve as a building block for next-generation organic light-emitting diodes (OLEDs) and photovoltaic devices.

From a sustainability perspective, the synthesis and application of 2-4-(Fluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane align with current trends toward greener chemical processes. Researchers are increasingly focusing on developing eco-friendly methods for its production and utilization. For example, investigations into catalytic recycling strategies and energy-efficient synthetic pathways are underway to minimize environmental impact.

In conclusion, 2-4-(Fluoromethyl)phenyl-4,4,,5-tetramethyl-dioxaborolane (CAS No. 1234319–13–1) represents a cutting-edge material with vast potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for advancing chemical synthesis and material science. As research continues to uncover new applications and optimize its use,the significance of this compound in both academic and industrial settings is expected to grow significantly.

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